molecular formula C12H16O B13619218 4-(4-Ethylphenyl)butanal

4-(4-Ethylphenyl)butanal

Cat. No.: B13619218
M. Wt: 176.25 g/mol
InChI Key: XMDJDTZOSAXKGT-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)butanal, with the CAS registry number 183129-85-3, is an organic compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . Its structure features a butanal chain linked to a 4-ethylphenyl group, making it a potential building block in organic synthesis. As an aldehyde, this compound is a versatile intermediate that researchers can employ in various chemical reactions, including condensations and reductions, to create more complex molecular structures for pharmaceutical, materials science, and chemical development research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Note on Research Applications: The search for specific research applications and the mechanism of action for this compound did not yield detailed results. Its value in research is likely as a synthetic intermediate. Researchers are encouraged to consult specialized scientific literature for potential novel applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-(4-ethylphenyl)butanal

InChI

InChI=1S/C12H16O/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h6-10H,2-5H2,1H3

InChI Key

XMDJDTZOSAXKGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCCC=O

Origin of Product

United States

Synthetic Methodologies for 4 4 Ethylphenyl Butanal

Catalytic and Stoichiometric Approaches to Carbon-Carbon Bond Formation

The assembly of the 4-(4-ethylphenyl)butyl skeleton is a critical step that can be achieved through several modern synthetic reactions. These methods leverage transition-metal catalysis to efficiently create the necessary carbon-carbon bonds.

Hydroformylation, or the oxo process, represents a powerful one-step method for converting an alkene into an aldehyde. In the context of synthesizing 4-(4-Ethylphenyl)butanal, a suitable precursor would be 3-(4-ethylphenyl)prop-1-ene. The reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond.

The regioselectivity of the hydroformylation reaction is a key consideration, as it can produce either the desired linear aldehyde (n-isomer) or the branched isomer (iso-isomer). The choice of catalyst and ligands is crucial in directing the reaction toward the linear product. Rhodium and platinum-based catalysts, often in conjunction with phosphine (B1218219) ligands like triphenylphosphine (TPP) or bulky diphosphine ligands such as Xantphos, are commonly employed to enhance selectivity for the linear aldehyde. researchgate.net For instance, rhodium catalysts are known to exhibit high activity and selectivity under appropriate conditions of temperature and pressure.

Table 1: Catalyst Systems for Regioselective Hydroformylation

Catalyst Precursor Ligand Typical Regioselectivity (linear:branched)
Rh(CO)₂acac Xantphos >95:5
PtCl₂(PPh₃)₂/SnCl₂ PPh₃ Variable, often favors linear

Note: Data is representative of hydroformylation of terminal aryl alkenes.

Transition-metal-catalyzed cross-coupling reactions provide a versatile and modular approach to forming the C-C bond between the 4-ethylphenyl group and the four-carbon chain. nih.gov Reactions like the Suzuki, Heck, and Kumada couplings are central to this strategy.

A common approach involves the Suzuki coupling of a 4-ethylphenylboronic acid with a halo-substituted butanal derivative, such as 4-bromobutanal or a protected equivalent. Palladium catalysts, often supported by phosphine ligands, are standard for this transformation. researchgate.net The reaction's efficiency can be influenced by the choice of base, solvent, and catalyst system.

Another strategy is the Heck reaction, which could couple 4-iodo- or 4-bromoethylbenzene with an alkene such as allyl alcohol. Subsequent functional group transformations would then be necessary to arrive at the target aldehyde.

Table 2: Examples of Metal-Catalyzed Coupling for Aryl-Alkyl Bond Formation

Coupling Reaction Aryl Partner Alkyl/Alkene Partner Catalyst System
Suzuki Coupling 4-Ethylphenylboronic acid 4-Halobutanal (or protected form) Pd(PPh₃)₄, Na₂CO₃
Kumada Coupling 4-Ethylphenylmagnesium bromide 4-Halobutanal Ni(dppp)Cl₂ or PdCl₂

Note: These represent plausible synthetic routes based on established cross-coupling methodologies. youtube.com

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. mdpi.comresearchgate.net A cross-metathesis reaction between 4-ethylstyrene and a suitable olefin partner, such as allyl alcohol or acrolein dimethyl acetal, can be employed to construct the carbon skeleton. raineslab.com Ruthenium-based catalysts, like the Grubbs or Hoveyda-Grubbs catalysts, are highly effective for this transformation due to their functional group tolerance. nih.gov

Following the metathesis reaction, the resulting unsaturated intermediate would require further functionalization. For example, if allyl alcohol is used as the coupling partner, the resulting unsaturated alcohol can be hydrogenated to the saturated alcohol, 4-(4-ethylphenyl)butan-1-ol, which is then oxidized to the target aldehyde.

Reaction Scheme Example:

Cross-Metathesis: 4-Ethylstyrene + Allyl alcohol → (E/Z)-4-(4-Ethylphenyl)but-2-en-1-ol

Hydrogenation: (E/Z)-4-(4-Ethylphenyl)but-2-en-1-ol → 4-(4-Ethylphenyl)butan-1-ol

Oxidation: 4-(4-Ethylphenyl)butan-1-ol → this compound

This route offers a modular approach, though it involves multiple steps post-metathesis.

Functional Group Interconversions Leading to the Aldehyde Moiety

Once the 4-(4-ethylphenyl)butyl carbon skeleton is assembled, the final step is the formation of the aldehyde group. This is typically achieved through oxidation of a primary alcohol or reduction of a carboxylic acid derivative.

The selective oxidation of the primary alcohol, 4-(4-ethylphenyl)butan-1-ol, is a direct and common method for synthesizing this compound. To avoid over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required.

Commonly used reagents for this transformation include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (using oxalyl chloride, DMSO, and a hindered base like triethylamine). Another modern and environmentally friendlier approach is the use of catalytic methods, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric co-oxidant like sodium hypochlorite.

Table 3: Reagents for Selective Oxidation of 4-(4-Ethylphenyl)butan-1-ol

Reagent/System Typical Conditions Advantages
Pyridinium Chlorochromate (PCC) CH₂Cl₂, Room Temperature Good yields, stops at aldehyde
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °C Mild conditions, high yields
TEMPO/NaOCl CH₂Cl₂/H₂O, 0 °C Catalytic, environmentally benign

An alternative pathway to the aldehyde involves the partial reduction of a carboxylic acid derivative, such as an ester or a nitrile.

The reduction of an ester, for example, methyl 4-(4-ethylphenyl)butanoate, can be achieved using sterically hindered hydride reagents that deliver a single hydride equivalent. Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for this purpose, typically used at low temperatures (-78 °C) to prevent over-reduction to the alcohol. koreascience.kr

Similarly, the reduction of 4-(4-ethylphenyl)butanenitrile can also yield the aldehyde. This is often accomplished using reagents like DIBAL-H, which first reduces the nitrile to an imine intermediate. Subsequent aqueous workup hydrolyzes the imine to the desired aldehyde.

Optimization of Synthetic Pathways and Reaction Parameters for this compound

The efficient synthesis of this compound relies on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions. Key parameters that are typically scrutinized include the choice of catalyst, solvent, and temperature, as well as considerations for selectivity in multistep reaction sequences.

Influence of Catalyst Systems and Ligand Architectures

The selection of an appropriate catalyst is crucial in the synthesis of aryl-alkanals like this compound. The catalyst's role is to lower the activation energy of the rate-determining step, thereby increasing the reaction rate and often influencing the selectivity of the transformation.

In reactions such as Friedel-Crafts alkylation, a common method for forming carbon-carbon bonds with aromatic rings, Lewis acids are employed as catalysts. For the synthesis of a related compound, 4-phenyl-1-butanol, catalysts like aluminum trichloride (AlCl₃) and zinc chloride (ZnCl₂) have been utilized. google.com The efficiency of these catalysts depends on their ability to polarize the alkylating agent, facilitating the electrophilic attack on the ethylbenzene ring. The choice between different Lewis acids can impact reaction rates and the potential for side reactions, such as polysubstitution or rearrangement.

For alternative synthetic routes like hydroformylation of the corresponding alkene (4-(4-ethylphenyl)but-1-ene), transition metal complexes, particularly those of rhodium, are often the catalysts of choice. researchgate.net The ligand architecture surrounding the metal center plays a pivotal role in determining both the activity and selectivity of the catalyst. For instance, the use of phosphine ligands, such as sulphonated triphenylphosphine, can influence the regioselectivity of the hydroformylation, favoring the formation of the desired linear aldehyde over its branched isomer. researchgate.net The electronic and steric properties of the ligands can be fine-tuned to optimize catalyst performance. Strong Lewis bases like tris(2,4,6-trimethoxyphenyl)phosphine have also been investigated for their catalytic activity in various organic reactions. chemrxiv.org

The optimization of catalyst systems often involves screening a variety of catalysts and ligands to identify the most effective combination for a specific transformation.

Table 1: Illustrative Examples of Catalyst Systems in Related Syntheses

Reaction Type Catalyst System Substrate Example Product Example Reference
Friedel-Crafts Alkylation AlCl₃ Benzene (B151609) and 4-chlorobutanol ester 4-Phenylbutanol ester google.com
Hydroformylation Rhodium precursor with phosphine ligands 1-Isopropyl-3-isopropenylbenzene Florhydral® researchgate.net
(3+3) Annulation N,N'-dioxide-Sc(III) complex Donor-Acceptor Cyclopropanes Thiazole-containing targets mdpi.com

Solvent Effects and Temperature Regimes in Reaction Efficiency

The choice of solvent can significantly influence the outcome of a chemical reaction by affecting reactant solubility, reaction rates, and even the position of chemical equilibria. In the synthesis of this compound precursors, a range of solvents might be evaluated to find the optimal medium.

A systematic screening of solvents is a common optimization strategy. For example, in a study on a cycloaddition reaction, various solvents including alcohols (ethanol, n-butanol), esters (ethyl acetate), nitriles (acetonitrile), chlorinated solvents (dichloromethane), and ethers were tested. mdpi.com It was found that cyclopentyl methyl ether (CPME) provided the highest yield for that particular transformation. mdpi.com The polarity, protic or aprotic nature, and boiling point of the solvent are all critical factors. For instance, the use of dry solvents can be crucial, as the presence of water can sometimes be detrimental to the reaction, leading to lower yields. mdpi.com

Temperature is another critical parameter that must be carefully controlled. While increasing the temperature generally increases the reaction rate, it can also lead to the formation of undesired byproducts. mdpi.com Conversely, lowering the temperature might slow the reaction down excessively, making the process impractical. mdpi.com The optimal temperature regime is a balance between achieving a reasonable reaction rate and maintaining high selectivity towards the desired product. For the hydrolysis step in a synthesis of 4-phenyl-1-butanol, a temperature range of 0-60 °C is suggested, with 20-60 °C being preferable. google.com

Table 2: Impact of Solvent on Reaction Yield (Hypothetical Data Based on General Findings)

Solvent Dielectric Constant (Approx.) Reaction Yield (%)
Dichloromethane 9.1 45
Toluene 2.4 55
Acetonitrile 37.5 62
Tetrahydrofuran (THF) 7.6 75
Cyclopentyl methyl ether (CPME) 4.7 81

Note: This table is illustrative and demonstrates a typical outcome of a solvent screening process as described in the literature. mdpi.com

Regioselectivity and Chemoselectivity Considerations in Multistep Syntheses

In multistep syntheses, controlling the selectivity of each reaction is paramount to ensure the final product is obtained with high purity and yield.

Regioselectivity refers to the preference of a reaction to occur at one specific position or region of a molecule over others. In the synthesis of this compound, a key regioselective step is the introduction of the butanal moiety onto the ethylbenzene ring. If a Friedel-Crafts type reaction were used, the substitution would need to be directed to the para position (position 4) relative to the ethyl group. The ethyl group is an ortho-, para-director, but steric hindrance often favors substitution at the less hindered para position. In other synthetic approaches, such as the hydroformylation of an aryl-substituted alkene, regioselectivity determines whether the formyl group adds to the terminal carbon (to give the linear aldehyde) or the internal carbon (to give a branched aldehyde). researchgate.net The choice of catalyst and ligands is often the primary tool for controlling this outcome. researchgate.net

Chemoselectivity is the ability to react with one functional group in the presence of other, similar functional groups. For instance, if a synthetic intermediate contained both a ketone and an ester group, a chemoselective reducing agent might be chosen to reduce the ketone to an alcohol without affecting the ester. In the synthesis of this compound, the final step might involve the oxidation of a corresponding primary alcohol, 4-(4-ethylphenyl)butanol. This oxidation must be selective for the alcohol and mild enough to avoid over-oxidation to the carboxylic acid. ncert.nic.in Similarly, if a starting material contains multiple reactive sites, reaction conditions must be chosen to ensure only the desired site reacts. The synthesis of paracetamol, for example, involves the selective acylation of an amino group over a phenolic hydroxyl group, which is governed by thermodynamic control. stackexchange.com Such principles are broadly applicable in designing efficient synthetic routes.

Chemical Reactivity and Transformation Pathways of 4 4 Ethylphenyl Butanal

Nucleophilic Additions to the Aldehyde Carbonyl

The polarized carbon-oxygen double bond of the aldehyde group in 4-(4-Ethylphenyl)butanal makes the carbonyl carbon an electrophilic center, susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to constructing more complex molecular architectures.

Carbon-Carbon Bond Forming Reactions: Aldol (B89426), Wittig, and Horner-Wadsworth-Emmons Condensations

Carbon-carbon bond formation is a cornerstone of organic synthesis. For this compound, several classic reactions are employed to extend its carbon skeleton.

The Aldol condensation involves the reaction of an enolate with a carbonyl compound. This compound can act as the electrophilic partner in a crossed or mixed aldol reaction. For a successful crossed aldol condensation with minimal side products, the other carbonyl reactant should not have α-hydrogens, thus preventing it from forming an enolate itself. A common example is the reaction with an aromatic aldehyde like benzaldehyde (B42025) in the presence of a base. Alternatively, if the other reactant has particularly acidic α-hydrogens, it will preferentially form the enolate. libretexts.org The initial product is a β-hydroxy aldehyde, which can often dehydrate upon heating to form an α,β-unsaturated aldehyde. wikipedia.orgorgsyn.org

Reactant for Crossed AldolProduct TypePotential Product Structure
Acetoneβ-Hydroxy Ketone6-(4-Ethylphenyl)-4-hydroxyhexan-2-one
Benzaldehydeα,β-Unsaturated Aldehyde2-(4-Ethylphenyl)methyl-3-phenylpropenal

The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a defined location of the double bond. wikipedia.orgmnstate.edumasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, which is prepared from an alkyl halide and triphenylphosphine. The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. For instance, the reaction of this compound with methylenetriphenylphosphorane (B3051586) would yield 1-(4-ethylphenyl)pent-4-ene.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgmnstate.eduic.ac.uk This method generally offers excellent (E)-selectivity for the resulting alkene and has the advantage that the phosphate (B84403) byproduct is water-soluble and easily removed. wikipedia.orgalfa-chemistry.com The HWE reaction is highly valued for its stereochemical control. mnstate.eduic.ac.uktcichemicals.com The Still-Gennari modification, employing phosphonates with electron-withdrawing groups, can be used to favor the formation of (Z)-alkenes. ic.ac.ukyoutube.com

ReagentReaction TypePredominant StereoisomerProduct Example
Ph3P=CH2Wittig(Z) with non-stabilized ylides1-(4-Ethylphenyl)pent-4-ene
(EtO)2P(O)CH2CO2Et + BaseHWE(E)Ethyl 6-(4-ethylphenyl)hept-2-enoate
((CF3CH2O)2P(O)CH2CO2Et + KHMDS/18-crown-6)Still-Gennari HWE(Z)(Z)-Ethyl 6-(4-ethylphenyl)hept-2-enoate

Hydride and Organometallic Reagent Additions for Alcohol Synthesis

The reduction of the aldehyde group in this compound to a primary alcohol, 4-(4-ethylphenyl)butan-1-ol, can be readily achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comchemguide.co.ukecochem.com.co It efficiently reduces aldehydes and ketones without affecting less reactive functional groups like esters or amides. masterorganicchemistry.comLithium aluminum hydride (LiAlH4) is a much more powerful reducing agent and will also reduce aldehydes to primary alcohols. masterorganicchemistry.comyoutube.com Due to its high reactivity, it must be used in anhydrous non-protic solvents like diethyl ether or tetrahydrofuran. ic.ac.uk

Hydride ReagentReactivityTypical Solvent
Sodium Borohydride (NaBH4)Mild, selective for aldehydes/ketonesMethanol, Ethanol
Lithium Aluminum Hydride (LiAlH4)Strong, reduces most carbonylsDiethyl ether, THF

Organometallic reagents , such as Grignard reagents (RMgX) and organolithium reagents (RLi), are strong nucleophiles that add to the carbonyl carbon of this compound to form secondary alcohols after an acidic workup. libretexts.orgyoutube.comlibretexts.org For example, the reaction with methylmagnesium bromide would yield 1-(4-ethylphenyl)pentan-2-ol. Organolithium reagents are generally more reactive than their Grignard counterparts. nrochemistry.com The choice of the R group in the organometallic reagent allows for the introduction of a wide variety of substituents.

Organometallic ReagentProduct TypeProduct Example
Methylmagnesium bromide (CH3MgBr)Secondary Alcohol1-(4-Ethylphenyl)pentan-2-ol
Phenyllithium (PhLi)Secondary Alcohol1-(4-Ethylphenyl)-1-phenylbutan-1-ol

Amination and Imine Formation Reactions

This compound can undergo reaction with primary amines to form imines (also known as Schiff bases). redalyc.orgorganic-chemistry.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. redalyc.orgorientjchem.org The reaction is reversible and the pH needs to be carefully controlled for optimal imine formation. chemguide.co.uk

Reductive amination is a powerful method for the synthesis of amines. youtube.comwikipedia.orgnih.gov This process involves the in-situ formation of an imine from this compound and an amine, followed by its reduction to the corresponding amine. youtube.comlibretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they selectively reduce the iminium ion in the presence of the starting aldehyde. nih.gov This one-pot procedure is a highly efficient way to form carbon-nitrogen bonds. nih.govresearchgate.net For the synthesis of primary amines, ammonia (B1221849) can be used as the nitrogen source. nih.gov

Amine ReactantReaction TypeReducing Agent (for Reductive Amination)Product
MethylamineImine Formation-N-(4-(4-Ethylphenyl)butylidene)methanamine
MethylamineReductive AminationNaBH3CNN-Methyl-4-(4-ethylphenyl)butan-1-amine
AmmoniaReductive AminationH2/Catalyst or NaBH3CN4-(4-Ethylphenyl)butan-1-amine

Oxidation and Reduction Chemistry of the Aldehyde Functional Group

The aldehyde group of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol, demonstrating its versatile redox chemistry.

Selective Oxidation to 4-(4-Ethylphenyl)butanoic Acid and Derivatives

The aldehyde functional group is readily oxidized to a carboxylic acid. Several reagents can accomplish this transformation. Potassium permanganate (B83412) (KMnO4) is a strong oxidizing agent that can effectively convert this compound to 4-(4-ethylphenyl)butanoic acid. The reaction is typically carried out under basic or neutral conditions, followed by acidification.

Chromium-based reagents are also widely used for the oxidation of aldehydes. Jones reagent , a solution of chromium trioxide (CrO3) in aqueous sulfuric acid and acetone, is a powerful oxidant that converts primary alcohols and aldehydes to carboxylic acids. fiveable.me Due to the toxicity of chromium compounds, milder and more selective oxidizing agents are often preferred in modern synthesis.

Oxidizing AgentTypical ConditionsProduct
Potassium Permanganate (KMnO4)Basic or neutral, then acid4-(4-Ethylphenyl)butanoic acid
Jones Reagent (CrO3/H2SO4/acetone)Acidic4-(4-Ethylphenyl)butanoic acid

Electrophilic Aromatic Substitution on the Ethylphenyl Ring

The ethylphenyl ring of this compound can undergo further functionalization via electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is determined by the directing effects of the two substituents already present on the ring: the ethyl group and the butanal side chain.

The ethyl group is an alkyl group, which is an activating substituent that directs incoming electrophiles to the ortho and para positions. Conversely, the butanal group is a deactivating substituent due to the electron-withdrawing nature of the carbonyl group, which directs incoming electrophiles to the meta position relative to its point of attachment. In cases of competing directing effects, the more strongly activating group typically controls the position of substitution. stmarys-ca.edu Therefore, the activating ethyl group will dictate the regioselectivity of EAS reactions on this compound.

In the halogenation or nitration of this compound, the activating ethyl group directs the incoming electrophile (e.g., Br⁺, Cl⁺, or NO₂⁺) to the positions ortho to it. stmarys-ca.edu The para position relative to the ethyl group is already occupied by the butanal side chain. Consequently, substitution is expected to occur predominantly at the C3 and C5 positions of the aromatic ring.

The table below outlines the expected major products from these reactions.

ReactionTypical ReagentsExpected Major Product(s)Reference
BrominationBr₂, FeBr₃4-(3-Bromo-4-ethylphenyl)butanal wikipedia.org
ChlorinationCl₂, AlCl₃4-(3-Chloro-4-ethylphenyl)butanal wikipedia.org
NitrationHNO₃, H₂SO₄4-(4-Ethyl-3-nitrophenyl)butanal stmarys-ca.edugoogle.com

Further functionalization of the aromatic ring via intermolecular Friedel-Crafts alkylation or acylation is also governed by the same directing principles. The activating ethyl group will direct the incoming electrophile (an alkyl carbocation or an acylium ion) to the positions ortho to it (C3 and C5).

However, Friedel-Crafts reactions are notably sensitive to the presence of deactivating groups on the aromatic ring. libretexts.orglibretexts.org The butanal substituent strongly deactivates the ring, making it significantly less nucleophilic and thus less reactive in Friedel-Crafts reactions. chemistrysteps.comsigmaaldrich.com Consequently, subjecting this compound to standard Friedel-Crafts conditions may result in low yields or require harsher conditions to proceed. If the reaction does occur, acylation would be expected to yield 4-(4-Ethyl-3-acylphenyl)butanal, while alkylation would yield the corresponding 3-alkyl derivative. A significant limitation is that the Lewis acid catalyst (e.g., AlCl₃) can complex with the carbonyl oxygen of the butanal group, which would further deactivate the ring and potentially inhibit the reaction. libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Ethylphenyl Butanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer primary insights into the molecular structure. In the ¹H NMR spectrum of 4-(4-Ethylphenyl)butanal, distinct signals are expected for the aldehydic proton, the aromatic protons, and the protons of the aliphatic ethyl and butyl chains. docbrown.info The aromatic protons on the para-substituted ring typically appear as two distinct doublets in the range of 6.5-8.0 ppm. libretexts.orglibretexts.org The aldehydic proton is highly deshielded and would resonate far downfield. The benzylic protons of the butyl chain and the methylene (B1212753) protons of the ethyl group would appear in characteristic regions, with their splitting patterns revealing adjacent proton environments. libretexts.org

The ¹³C NMR spectrum provides complementary information, showing a single peak for each chemically unique carbon atom. libretexts.org The carbonyl carbon of the aldehyde is particularly noteworthy, appearing at a very low field (typically >200 ppm). oregonstate.edudocbrown.info Aromatic carbons resonate in the 120-150 ppm range, while the aliphatic carbons of the ethyl and butyl groups appear at a higher field. libretexts.org

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons within the ethyl group (CH₃-CH₂) and along the butyl chain (-CH₂-CH₂-CH₂-CHO), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformational preferences.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde CHOCH~9.8 (t)~202
Aromatic CH (ortho to ethyl)CH~7.1 (d)~128
Aromatic CH (meta to ethyl)CH~7.2 (d)~129
Butyl-CH₂ (adjacent to ring)CH₂~2.6 (t)~35
Butyl-CH₂ (beta to ring)CH₂~1.9 (m)~28
Butyl-CH₂ (alpha to CHO)CH₂~2.4 (dt)~45
Ethyl-CH₂CH₂~2.6 (q)~29
Ethyl-CH₃CH₃~1.2 (t)~16
Aromatic C (ipso-butyl)C-~140
Aromatic C (ipso-ethyl)C-~142

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. (d=doublet, t=triplet, q=quartet, m=multiplet, dt=doublet of triplets)

Applications of NMR in Conformational Analysis and Dynamic Processes

The flexible aliphatic side chain of this compound can adopt numerous conformations in solution. NMR spectroscopy serves as a powerful tool to study these dynamic processes and determine the populations of different conformers. nih.govauremn.org.br By analyzing vicinal proton-proton coupling constants (³JHH) and applying the Karplus equation, it is possible to estimate the dihedral angles along the butyl chain. Furthermore, advanced techniques like Rotational Frame Overhauser Effect Spectroscopy (ROESY) or variable temperature NMR studies can provide deeper insights into the rotational barriers and the relative stability of different conformers. rsc.org

Solid-State NMR for Supramolecular Structure Investigation

While solution-state NMR provides information on molecules in their dynamic state, solid-state NMR (ssNMR) offers a unique window into their structure and arrangement in the solid phase. acs.org For aromatic compounds, ssNMR can be used to investigate crystal packing, intermolecular interactions, and polymorphism. nih.govjst.go.jp By analyzing anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution, ssNMR can reveal details about the supramolecular assembly of this compound in its crystalline form.

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule from its measured mass. For this compound (C₁₂H₁₆O), the theoretical exact mass of the molecular ion [M]⁺ can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O). This calculated mass can then be compared to the experimentally measured mass to confirm the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: HRMS Data for this compound

Molecular FormulaIon TypeCalculated Exact Mass (m/z)
C₁₂H₁₆O[M]⁺176.12012
C₁₂H₁₆O[M+H]⁺177.12793
C₁₂H₁₆O[M+Na]⁺199.10987

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.orgwikipedia.org The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted.

Common fragmentation mechanisms for aldehydes include α-cleavage and McLafferty rearrangement. whitman.edu A significant fragmentation pathway for aromatic compounds is benzylic cleavage, which would be highly favorable in this molecule.

Benzylic Cleavage: Cleavage of the C-C bond between the propyl-aldehyde portion and the benzylic carbon would lead to the formation of a stable ethylbenzyl cation or a tropylium (B1234903) ion (m/z 105 or 91, respectively), which would likely be a prominent peak in the spectrum.

McLafferty Rearrangement: Aldehydes with a γ-hydrogen can undergo a characteristic McLafferty rearrangement. docbrown.info This would involve the transfer of a hydrogen from the benzylic position to the carbonyl oxygen, followed by cleavage to eliminate a neutral molecule (ethylstyrene), resulting in a charged enol fragment at m/z 44. docbrown.info

Other Fragmentations: Loss of small neutral molecules such as water (H₂O, M-18) or ethylene (B1197577) (C₂H₄, M-28) from the butyl chain are also common fragmentation pathways for aliphatic aldehydes. whitman.edu

By analyzing these characteristic fragment ions, the connectivity of the ethyl group, the phenyl ring, and the butanal chain can be definitively confirmed. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive method for identifying functional groups and probing the molecular structure of this compound. nih.gov These two methods are complementary; IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light from molecular vibrations, which is dependent on changes in polarizability. nih.gov

The structure of this compound contains several distinct functional groups and structural motifs: an aldehyde, a p-disubstituted aromatic ring, an ethyl group, and a propyl chain. Each of these components gives rise to characteristic bands in the IR and Raman spectra, allowing for a detailed structural confirmation.

Aldehyde Group (-CHO): The aldehyde is the most spectroscopically prominent functional group. Its most characteristic vibration is the intense C=O stretching band, which for a saturated aliphatic aldehyde like this, is expected in the 1740-1720 cm⁻¹ region in the IR spectrum. orgchemboulder.comtutorchase.comlibretexts.org Another key feature is the aldehydic C-H stretch. This typically appears as a pair of weak to moderate bands around 2830-2695 cm⁻¹. orgchemboulder.comspectroscopyonline.com The lower frequency band (around 2720 cm⁻¹) is particularly diagnostic, as the higher one often overlaps with other aliphatic C-H stretching bands. orgchemboulder.comtutorchase.com This doublet arises from a Fermi resonance interaction between the C-H stretching fundamental and an overtone of the C-H bending vibration. spectroscopyonline.com

p-Disubstituted Aromatic Ring: The 1,4-disubstituted benzene (B151609) ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to a set of bands in the 1620-1450 cm⁻¹ region. rasayanjournal.co.in The specific substitution pattern also results in characteristic out-of-plane (o.o.p.) C-H bending bands in the 800-850 cm⁻¹ region, which are strong indicators of para-substitution.

Alkyl Groups (Ethyl and Propyl Chain): The ethyl substituent and the propyl linker between the ring and the aldehyde group produce characteristic aliphatic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of CH₂ and CH₃ groups are found in the 2960-2850 cm⁻¹ region. orgchemboulder.com Bending vibrations for these groups, such as scissoring and rocking modes, appear in the 1470-1370 cm⁻¹ range.

The expected vibrational modes for this compound are summarized in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)Notes
C-H StretchAldehyde (-CHO)2830-2800 and 2730-2700 (often a doublet)WeakThe lower frequency band is highly diagnostic for aldehydes. orgchemboulder.comoregonstate.edu
C=O StretchAldehyde (-CHO)1740-1720 (strong, sharp)Moderate to StrongThe most intense band in the IR spectrum for this molecule. tutorchase.comlibretexts.org
C-H StretchAromatic Ring3100-3000 (moderate)StrongCharacteristic of sp² C-H bonds.
C=C StretchAromatic Ring1610, 1580, 1500 (variable)StrongOften appear as a set of sharp bands. rasayanjournal.co.in
C-H Out-of-Plane Bendp-Disubstituted Aromatic Ring850-800 (strong)WeakDiagnostic for the 1,4-substitution pattern.
C-H Asymmetric/Symmetric StretchAlkyl (-CH₃, -CH₂)2965-2950, 2875-2865 (strong)StrongAssociated with the ethyl group and butanal chain.
C-H Bend (Scissoring/Deformation)Alkyl (-CH₂, -CH₃)1470-1440, 1380-1370 (moderate)ModerateCharacteristic bending modes for aliphatic chains.

In situ vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful process analytical technology (PAT) for monitoring chemical reactions in real-time without the need for sample extraction. researchgate.netmt.com This technique allows for the direct observation of changes in the concentration of reactants, intermediates, and products, providing valuable insights into reaction kinetics and mechanisms. youtube.com

For reactions involving this compound, an in situ FTIR probe could be immersed directly into the reaction vessel. acs.org The progress of the reaction would be monitored by tracking the intensity of characteristic infrared bands over time.

Monitoring Aldehyde Consumption: In a reaction where the aldehyde is consumed, such as an oxidation to 4-(4-ethylphenyl)butanoic acid or a reduction to 4-(4-ethylphenyl)butan-1-ol, the characteristic aldehyde C=O stretching peak (around 1725 cm⁻¹) would decrease in intensity. researchgate.net The rate of this decrease is directly proportional to the rate of consumption of the starting material.

Monitoring Product Formation: Simultaneously, the appearance of new peaks would signal the formation of products.

In an oxidation reaction, a very broad O-H stretching band (3300-2500 cm⁻¹) and a new C=O stretching band for the carboxylic acid (around 1710 cm⁻¹) would appear and grow in intensity.

In a reduction to the corresponding alcohol, the disappearance of the aldehyde C=O peak would be accompanied by the appearance of a broad O-H stretching band (around 3500-3200 cm⁻¹) from the alcohol product.

By analyzing the time-dependent concentration profiles of the various species, detailed kinetic models can be developed. This allows for the determination of reaction rates, orders, and activation energies, facilitating the optimization of reaction conditions such as temperature, pressure, and catalyst loading. youtube.com

X-ray Diffraction Analysis of Crystalline Derivatives

While this compound is a liquid at room temperature, its characterization by X-ray diffraction would necessitate the preparation of a stable, crystalline derivative. Common derivatives for aldehydes include hydrazones (e.g., 2,4-dinitrophenylhydrazones), oximes, or semicarbazones. acs.org These derivatives are often highly crystalline and suitable for X-ray analysis.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystal. eurjchem.com If a suitable single crystal of a derivative of this compound can be grown, SCXRD analysis would provide an unambiguous determination of its molecular structure. mdpi.comnih.gov

The analysis yields precise data on:

Bond Lengths and Angles: Providing confirmation of the covalent structure and insight into electronic effects such as conjugation.

Conformation: Determining the torsion angles and the preferred spatial arrangement of the molecule's flexible parts, such as the orientation of the butanal chain relative to the aromatic ring.

Furthermore, if a chiral center were introduced into the molecule through a stereoselective reaction (e.g., an asymmetric aldol (B89426) addition), SCXRD on a crystalline derivative would be the gold standard for determining the absolute stereochemistry of the new chiral center.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.netoup.com Different polymorphs of a compound have the same chemical composition but different arrangements of molecules in the crystal lattice, which can lead to different physical properties like melting point, solubility, and stability. rigaku.comresearchgate.net

Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize polymorphic forms in a bulk crystalline sample. acs.orgresearchgate.net Each polymorph gives a unique diffraction pattern, which serves as a "fingerprint" for that specific crystalline phase. rigaku.com

Should a crystalline derivative of this compound be found to exhibit polymorphism, PXRD would be employed to:

Identify Different Crystalline Forms: By comparing the diffraction patterns of samples produced under different crystallization conditions (e.g., different solvents, temperatures, or cooling rates), one can identify the existence of multiple polymorphs.

Assess Phase Purity: PXRD can determine whether a sample is a single, pure polymorphic form or a mixture of different forms.

Monitor Phase Transformations: The technique can be used to study the transformation from a metastable polymorph to a more stable one under various conditions, such as heat or pressure.

The data obtained from PXRD, often in conjunction with thermal analysis techniques like Differential Scanning Calorimetry (DSC), is crucial for understanding the solid-state behavior of a crystalline material. rigaku.com

Computational and Theoretical Investigations of 4 4 Ethylphenyl Butanal

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the fundamental properties of a molecule from first principles. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy of a molecular system, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 4-(4-Ethylphenyl)butanal, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

Table 1: Calculated Molecular and Electronic Properties of this compound using DFT (Note: The following data is illustrative and based on typical results from DFT calculations for similar organic molecules.)

Property Calculated Value Unit
Total Energy -657.12345 Hartrees
Dipole Moment 2.85 Debye
Molecular Surface Area 250.4 Ų

This table presents hypothetical DFT calculation results for this compound, illustrating typical molecular and electronic properties derived from such studies.

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) spectrum of this compound. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed and compared with experimental spectra to aid in signal assignment and structural confirmation.

These theoretical predictions are invaluable for interpreting experimental data. A strong correlation between the calculated and observed spectra provides confidence in both the experimental structure determination and the computational model used.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Note: This table contains representative data to illustrate the correlation between calculated and experimental values.)

Spectroscopic Parameter Calculated Value Experimental Value
Aldehyde C=O Stretch (IR) 1725 cm⁻¹ 1720 cm⁻¹
Aldehyde C-H Proton (¹H NMR) 9.75 ppm 9.78 ppm
Aromatic Protons (¹H NMR) 7.10 - 7.25 ppm 7.12 - 7.28 ppm

This interactive table showcases the typical agreement between theoretically predicted and experimentally measured spectroscopic parameters for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species.

Table 3: Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Note: The data presented below is a theoretical representation of FMO analysis.)

Parameter Value Unit
HOMO Energy -6.25 eV
LUMO Energy -0.85 eV
HOMO-LUMO Gap 5.40 eV
Chemical Potential (μ) -3.55 eV
Global Hardness (η) 2.70 eV

This table provides hypothetical values for the frontier molecular orbital energies and related reactivity descriptors for this compound, as would be determined from quantum chemical calculations.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed steps of a chemical reaction. By mapping out the potential energy surface, it is possible to identify the most likely pathway from reactants to products, including the transition states and any intermediates that may be formed.

A transition state represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for the reaction to proceed. Intermediates are temporary species that are formed in one step of a reaction and consumed in a subsequent step.

Computational methods can be used to locate the geometries of these transient species and calculate their energies. This information is crucial for understanding the step-by-step mechanism of a reaction involving this compound.

The activation energy of a reaction is the difference in energy between the reactants and the transition state. This value is a key determinant of the reaction rate. By calculating the activation energies for different possible reaction pathways, it is possible to predict which pathway is the most favorable.

For example, in a hypothetical reaction where this compound undergoes a nucleophilic addition to the carbonyl group, computational modeling could be used to compare the activation energies of different nucleophiles, thereby predicting which reaction would be faster.

Table 4: Calculated Activation Energies for a Hypothetical Reaction of this compound (Note: This table illustrates how computational modeling can be used to compare the energetics of different reaction pathways.)

Reaction Pathway Reactant Complex Energy (kcal/mol) Transition State Energy (kcal/mol) Activation Energy (kcal/mol)
Pathway A (Nucleophile 1) 0.0 15.2 15.2

This interactive table presents a hypothetical comparison of activation energies for two different reaction pathways involving this compound, demonstrating how computational chemistry can be used to predict reaction feasibility.

Free Energy Landscapes and Thermodynamic Stability of Isomers

The thermodynamic stability of various isomers of this compound can be elucidated through the construction of a free energy landscape. This computational approach maps the potential energy of a system as a function of specific molecular coordinates, providing a visual representation of stable and transient isomeric forms. The landscape is characterized by energy minima, which correspond to stable or metastable isomers, and saddle points, which represent the transition states between these isomers.

The relative stability of different isomers is determined by their corresponding free energy values. Isomers residing in deeper energy wells on the landscape are thermodynamically more stable. For this compound, this includes conformational isomers (rotamers) arising from rotations around single bonds, as well as potential tautomers such as the enol form.

Theoretical calculations, often employing density functional theory (DFT) or other high-level ab initio methods, are used to compute the energies of various conformations. By systematically rotating key dihedral angles, such as those in the butyl chain and the bond connecting the phenyl ring to the alkyl chain, a comprehensive potential energy surface can be generated. The inclusion of solvent effects, often through implicit or explicit solvent models, is crucial for obtaining a more accurate representation of the free energy landscape in a condensed phase.

Hypothetical Free Energy Data for this compound Isomers:

Isomer/ConformerRelative Free Energy (kcal/mol)Population at 298 K (%)
Global Minimum (Anti-conformation of butyl chain)0.0075.2
Gauche Conformer 11.2515.5
Gauche Conformer 21.808.3
Enol Tautomer15.5<0.1

Note: The data in this table is hypothetical and serves to illustrate the expected relative stabilities of different isomers of this compound based on general principles of conformational analysis and tautomerism.

The global minimum on the free energy landscape corresponds to the most stable isomer, which for a flexible molecule like this compound is typically an extended or anti-conformation of the alkyl chain. Other conformations, such as gauche arrangements, will exist as higher energy minima. The energy barriers between these conformers dictate the kinetics of their interconversion. The enol tautomer of this compound, formed by the migration of a proton from the alpha-carbon to the carbonyl oxygen, is expected to be significantly less stable than the aldehyde form, as is typical for simple aldehydes.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful tool to investigate the time-dependent behavior of this compound, offering insights into its conformational dynamics and interactions with its environment. By solving Newton's equations of motion for the atoms in the system, MD simulations can trace the trajectory of the molecule over time, revealing how it explores different conformations and interacts with surrounding solvent molecules.

Conformational Analysis and Rotational Barriers

MD simulations allow for a detailed exploration of the conformational space of this compound. By analyzing the simulation trajectory, one can identify the most populated conformational states and the pathways for interconversion between them. This provides a dynamic picture that complements the static view offered by the free energy landscape.

A key aspect of conformational analysis is the determination of rotational barriers around specific bonds. For this compound, the rotation around the C-C bonds of the butyl chain and the bond linking the aromatic ring to the chain are of particular interest. The energy barriers for these rotations can be calculated from the MD simulation data by constructing a potential of mean force (PMF) along the corresponding dihedral angle.

Hypothetical Rotational Barriers for Key Dihedral Angles in this compound:

Dihedral AngleRotational Barrier (kcal/mol)
C(phenyl)-C(alkyl)2.5 - 3.5
Cα-Cβ (butyl chain)3.0 - 4.0
Cβ-Cγ (butyl chain)3.5 - 4.5

Note: This data is hypothetical and represents typical energy barriers for single bond rotations in similar organic molecules.

Applications of 4 4 Ethylphenyl Butanal As a Building Block in Organic Synthesis and Materials Science

Synthesis of Complex Organic Intermediates and Scaffolds

The aldehyde functionality of 4-(4-ethylphenyl)butanal is a gateway to a variety of chemical transformations, allowing for its conversion into other important classes of organic compounds. This adaptability makes it a useful starting material for creating diverse molecular frameworks.

The aldehyde group in this compound can be readily transformed into an alcohol, a carboxylic acid, or an amine, yielding a range of substituted phenylbutane derivatives.

4-(4-Ethylphenyl)butanol: The reduction of the aldehyde group in this compound leads to the formation of 4-(4-ethylphenyl)butanol. This transformation is typically achieved with high efficiency using common reducing agents. The resulting alcohol can serve as an intermediate in the synthesis of esters, ethers, and alkyl halides.

4-(4-Ethylphenyl)butanoic Acid: Oxidation of this compound yields 4-(4-ethylphenyl)butanoic acid. nih.gov This carboxylic acid derivative can be used in the synthesis of amides, esters, and acid chlorides, further expanding its utility as a synthetic intermediate.

4-(4-Ethylphenyl)butanamine: The conversion of this compound to the corresponding primary amine, 4-(4-ethylphenyl)butanamine, can be accomplished through reductive amination. commonorganicchemistry.comnih.govmasterorganicchemistry.com This reaction involves the initial formation of an imine with an ammonia (B1221849) source, followed by in-situ reduction. researchgate.net The resulting amine is a valuable building block for the synthesis of a variety of nitrogen-containing compounds.

Table 1: Synthetic Transformations of this compound

Starting MaterialReactionProduct
This compoundReduction4-(4-Ethylphenyl)butanol
This compoundOxidation4-(4-Ethylphenyl)butanoic acid
This compoundReductive Amination4-(4-Ethylphenyl)butanamine

The 4-phenylbutanal (B95494) scaffold is a structural motif found in various bioactive molecules. While a detailed discussion of pharmacological activity is beyond the scope of this article, the chemical framework of this compound is relevant to the synthesis of complex organic structures. The ethylphenyl group can influence the lipophilicity and steric profile of a target molecule, which are important considerations in the design of new chemical entities. The butanal side chain provides a reactive handle for elaboration into more complex structures that are often found in biologically relevant compounds.

The development of chiral ligands is crucial for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. nih.govnih.govtcichemicals.comutexas.edu Molecules containing the this compound framework can be envisioned as precursors to chiral auxiliaries or ligands. For instance, the butanal can be reacted with a chiral amine to form a chiral imine, which can then be used in asymmetric synthesis. Alternatively, the aldehyde can be a starting point for the synthesis of chiral alcohols or amines, which can be further functionalized to create chiral phosphine (B1218219) or N-heterocyclic carbene ligands. The ethylphenyl group can provide steric bulk and non-covalent interactions that are essential for achieving high levels of stereocontrol in catalytic reactions.

Role in Polymer Chemistry and Advanced Materials

The bifunctional nature of derivatives of this compound, or the reactivity of the aldehyde itself, suggests potential applications in the synthesis of polymers and advanced materials.

For this compound to act as a monomer in condensation polymerization, it would typically require the presence of a second reactive functional group. e3s-conferences.org For example, if the ethyl group on the phenyl ring were replaced with a hydroxyl or amino group, the resulting bifunctional monomer could undergo condensation with another suitable comonomer to form polyesters or polyamides. The aromatic ring would impart rigidity and thermal stability to the resulting polymer, while the butanal-derived portion of the chain would influence the flexibility and spacing between polymer chains.

The aldehyde group of this compound can be utilized to introduce this specific moiety into polymer structures, thereby creating functional polymers. mdpi.comnih.govnih.govsci-hub.box This can be achieved through the polymerization of a monomer containing the this compound structure or by post-polymerization modification, where a pre-existing polymer with reactive sites is treated with a derivative of this compound. The incorporation of the ethylphenyl group can enhance the hydrophobicity and modify the refractive index of the resulting polymer, which could be advantageous for applications in coatings and optical materials. The aldehyde functionality itself can be used for cross-linking reactions to improve the mechanical properties of the polymer or as a site for further chemical modifications to tailor the material's surface properties.

Methodological Advancements Utilizing this compound

The development of new synthetic methods is a cornerstone of chemical research. The unique structure of a substrate can be instrumental in discovering and optimizing novel catalytic reactions.

Substrate in Novel Catalytic Reaction Development

In the field of catalysis, aldehydes are crucial substrates for a wide array of reactions, including but not limited to, hydrogenation, oxidation, aldol (B89426) condensations, and reductive aminations. The ethylphenyl group in this compound could potentially influence the steric and electronic environment of the aldehyde, thereby affecting the selectivity and efficiency of catalytic processes. Research in this area would typically involve screening various catalysts (e.g., transition metal complexes, organocatalysts, or biocatalysts) to identify effective systems for transforming the butanal moiety. However, specific studies detailing such catalytic developments with this compound as the substrate are not documented in prominent research databases.

Contributions to Green Chemistry Syntheses and Sustainable Transformations

Green chemistry aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The use of catalysts is a fundamental principle of green chemistry, as it allows for reactions to proceed with higher atom economy and lower energy consumption.

The application of this compound in green chemistry would involve its use in synthetic pathways that adhere to these principles. This could include reactions carried out in environmentally benign solvents (such as water or supercritical fluids), atom-economical reactions where most of the atoms of the reactants are incorporated into the final product, and processes that utilize renewable feedstocks. While the potential for such applications exists, there is no specific research available that demonstrates the tangible contributions of this compound to sustainable chemical transformations.

Further research into the reactivity and applications of this compound would be necessary to fully elucidate its potential as a valuable building block in both methodological advancements and the pursuit of more sustainable chemical manufacturing.

Q & A

Q. What in vitro assays are most appropriate for evaluating the potential neuropharmacological activity of this compound, based on structural analogs?

  • Methodological Answer: Screen against neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT1A) using radioligand binding assays. Assess acetylcholinesterase inhibition via Ellman’s method. For neuroprotection, use SH-SY5Y cells under oxidative stress (H₂O₂-induced) and measure viability via MTT assay .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.